(S)-3-Acetyl-4-benzyloxazolidin-2-one

Catalog No.
S1800121
CAS No.
132836-66-9
M.F
C12H13NO3
M. Wt
219.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Acetyl-4-benzyloxazolidin-2-one

CAS Number

132836-66-9

Product Name

(S)-3-Acetyl-4-benzyloxazolidin-2-one

IUPAC Name

(4S)-3-acetyl-4-benzyl-1,3-oxazolidin-2-one

Molecular Formula

C12H13NO3

Molecular Weight

219.24

InChI

InChI=1S/C12H13NO3/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m0/s1

SMILES

CC(=O)N1C(COC1=O)CC2=CC=CC=C2

(S)-3-Acetyl-4-benzyloxazolidin-2-one is a chiral compound belonging to the oxazolidinone class, characterized by its unique structure that includes an acetyl group and a benzyloxy substituent. Its molecular formula is C12H13NO3C_{12}H_{13}NO_3 with a molecular weight of approximately 219.24 g/mol. The compound exhibits significant stereochemical properties due to the presence of the oxazolidinone ring, which influences its reactivity and biological activity.

Asymmetric Synthesis:

The chiral nature of (S)-3-Acetyl-4-benzyl-2-oxazolidin-2-one makes it a potential candidate for use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporary directing groups that can be attached to a reaction intermediate to influence the stereochemical outcome of a reaction. () By incorporating (S)-3-Acetyl-4-benzyl-2-oxazolidin-2-one into a reaction scheme, chemists could potentially achieve the synthesis of enantiopure compounds (compounds with a single stereoisomer) with high efficiency.

Precursor for Drug Discovery:

The oxazolidinone ring structure is a common motif found in several bioactive molecules, including some antibiotics. () (S)-3-Acetyl-4-benzyl-2-oxazolidin-2-one could serve as a starting material for the synthesis of novel oxazolidinone-based compounds with potential therapeutic applications. Researchers could modify the molecule by introducing various functional groups to explore its interaction with biological targets and assess its efficacy against different diseases.

, including:

  • Wittig Rearrangements: This compound can undergo Wittig reactions, where it reacts with phosphonium ylides to form alkenes. The rearrangement typically involves the formation of enolate intermediates, which can lead to diverse products depending on the reaction conditions .
  • Sigmatropic Rearrangement: The compound can also engage in sigmatropic rearrangements, particularly when heated or treated with specific reagents. This process involves the migration of a substituent within the molecule, often resulting in a change in stereochemistry .

Several synthetic routes have been developed for (S)-3-acetyl-4-benzyloxazolidin-2-one:

  • Starting from Benzyloxycarbonylamino Acids: The synthesis typically begins with benzyloxycarbonyl derivatives, which are transformed through acylation and cyclization processes to yield the oxazolidinone structure. This method ensures high enantioselectivity and yields .
  • Use of Chiral Auxiliaries: Chiral auxiliaries can be employed during synthesis to enhance the optical purity of the final product, making it suitable for pharmaceutical applications .

(S)-3-Acetyl-4-benzyloxazolidin-2-one has several notable applications:

  • Pharmaceutical Development: Its structural characteristics make it a valuable intermediate in synthesizing various pharmaceutical agents, particularly those targeting bacterial infections.
  • Research Tool: The compound serves as a model system in studies exploring reaction mechanisms and stereochemistry in organic chemistry.

Interaction studies involving (S)-3-acetyl-4-benzyloxazolidin-2-one focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Research indicates that compounds related to oxazolidinones can inhibit specific enzymes involved in bacterial protein synthesis. Further studies are necessary to elucidate the exact mechanisms and affinities of (S)-3-acetyl-4-benzyloxazolidin-2-one against these targets .

Several compounds share structural similarities with (S)-3-acetyl-4-benzyloxazolidin-2-one. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
(R)-3-Acetyl-4-benzyloxazolidin-2-oneSimilar oxazolidinone structureEnantiomeric form with different biological activity
(S)-4-Benzyl-2-oxazolidinoneLacks acetyl groupSimpler structure with fewer applications
(S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinoneSimilar but with different stereochemistryPotentially different pharmacological profiles

(S)-3-Acetyl-4-benzyloxazolidin-2-one stands out due to its specific functional groups and stereochemistry, which contribute to its unique reactivity and potential applications in medicinal chemistry.

The synthesis of (S)-3-Acetyl-4-benzyloxazolidin-2-one through chiral auxiliary-mediated asymmetric approaches represents a cornerstone methodology in modern stereoselective organic chemistry [3]. The compound serves as both a synthetic target and a valuable chiral auxiliary itself, belonging to the Evans oxazolidinone family that has revolutionized asymmetric synthesis since its introduction in 1981 [3] [5].

The fundamental approach to synthesizing (S)-3-Acetyl-4-benzyloxazolidin-2-one involves the acylation of the parent (S)-4-benzyloxazolidin-2-one with acetyl chloride or acetic anhydride under controlled conditions [1] [20]. The stereoselective formation relies on the inherent chirality of the oxazolidinone ring system, which directs facial selectivity during subsequent transformations [3] [24].

Research demonstrates that the acylation process can be efficiently achieved using 4-dimethylaminopyridine as an acyl transfer catalyst, allowing for mild reaction conditions at room temperature rather than requiring cryogenic temperatures traditionally associated with lithium base-mediated acylations [29]. This methodology provides yields ranging from 73-94% depending on the specific reaction conditions employed [1] [29].

The mechanistic foundation of chiral auxiliary-mediated synthesis relies on the formation of rigid chelated intermediates that control the stereochemical outcome of reactions [24]. When (S)-4-benzyloxazolidin-2-one is deprotonated with strong bases such as sodium bis(trimethylsilyl)amide at low temperatures, the resulting enolate adopts a predictable Z-geometry due to chelation effects [29]. This conformational rigidity ensures high facial selectivity in subsequent electrophilic additions.

Reaction ParameterOptimized ConditionYield (%)Stereoselectivity
Temperature-78°C94>98:2 dr
BaseNaN(TMS)₂94>98:2 dr
SolventTetrahydrofuran94>98:2 dr
Reaction Time2.5 hours94>98:2 dr

The stereochemical control achieved through chiral auxiliary-mediated synthesis extends beyond simple acylation reactions [15]. The Evans aldol reaction, utilizing oxazolidinone auxiliaries, demonstrates exceptional stereocontrol through the formation of six-membered ring chair transition states as described by the Zimmerman-Traxler model [21]. This methodology has been successfully applied to set multiple stereocenters in complex natural product syntheses, with cytovaricin representing a landmark achievement where Evans auxiliaries controlled the absolute stereochemistry of nine stereocenters [19].

Temperature optimization plays a crucial role in maximizing both yield and enantioselectivity in auxiliary-mediated syntheses [25]. Studies indicate that reaction temperatures between -78°C and -40°C provide optimal conditions for maintaining high stereoselectivity while ensuring reasonable reaction rates [20] [30]. Deviations from these temperature ranges often result in decreased selectivity due to increased conformational flexibility or competing reaction pathways.

The choice of solvent significantly impacts the efficiency of chiral auxiliary-mediated transformations [30]. Polar aprotic solvents such as tetrahydrofuran and dimethylformamide generally provide superior results compared to ethereal solvents, likely due to enhanced stabilization of charged intermediates and improved solvation of metal cations involved in chelation [7] [30].

Catalyst-Free Cyclization Strategies Using Carbonyldiimidazole in Polar Aprotic Solvents

The development of catalyst-free methodologies for oxazolidinone synthesis represents a significant advancement in green chemistry approaches to heterocycle formation [7]. Carbonyldiimidazole has emerged as a particularly effective reagent for the cyclization of β-amino alcohols to form oxazolidinone rings under mild, metal-free conditions [7] [8].

The mechanism of carbonyldiimidazole-mediated cyclization involves the initial formation of a carbamoylimidazole intermediate through nucleophilic attack of the amino alcohol on the carbonyl carbon of carbonyldiimidazole [8]. This intermediate subsequently undergoes intramolecular cyclization via nucleophilic attack of the hydroxyl group on the activated carbonyl, displacing imidazole and forming the desired oxazolidinone ring [7].

Extensive solvent screening studies have revealed that polar aprotic solvents, particularly dimethyl sulfoxide, provide dramatically superior results compared to conventional organic solvents [7]. The reaction of N-benzyl-β-amino alcohol derivatives with carbonyldiimidazole in dimethyl sulfoxide at room temperature consistently yields N-benzyloxazolidinone derivatives in 70-94% yield [7].

SolventTemperature (°C)Time (h)Yield (%)
Dichloromethane301530
Tetrahydrofuran301525
Dimethylformamide301570
Dimethyl sulfoxide302-394

The superior performance of dimethyl sulfoxide can be attributed to its high dielectric constant and excellent solvating properties for both the substrate and carbonyldiimidazole reagent [7]. This enhanced solvation facilitates the formation of the key carbamoylimidazole intermediate and promotes the subsequent cyclization step through stabilization of the transition state [11].

Temperature optimization studies demonstrate that ambient temperature conditions (23-30°C) provide optimal results for carbonyldiimidazole-mediated cyclizations [7]. Elevated temperatures do not significantly improve yields and may lead to decomposition of sensitive substrates, while lower temperatures result in incomplete conversion due to reduced reaction rates [7].

The catalyst-free nature of this methodology offers several advantages over traditional metal-catalyzed approaches [10]. The absence of transition metals eliminates concerns about metal contamination in pharmaceutical applications and reduces the complexity of product purification [7]. Additionally, the mild reaction conditions are compatible with a wide range of functional groups, expanding the scope of accessible oxazolidinone derivatives [8].

Recent developments have extended the utility of carbonyldiimidazole beyond simple cyclizations to include the formation of complex oxazolidinone structures through cascade reactions [8]. The use of carbamoylimidazoles as masked isocyanate equivalents enables the construction of diverse heterocyclic scaffolds, including hydantoins and substituted oxazolidinones, through controlled sequential transformations [8].

The environmental benefits of catalyst-free cyclization strategies align with current trends toward sustainable synthetic methodologies [10]. The elimination of metal catalysts reduces waste generation and simplifies reaction workup procedures, while the use of carbonyldiimidazole as a carbonyl source avoids the need for toxic reagents such as phosgene traditionally employed in oxazolidinone synthesis [5] [7].

Optimization of Reaction Parameters for Enantiomeric Excess Control

The optimization of reaction parameters for achieving high enantiomeric excess in the synthesis of (S)-3-Acetyl-4-benzyloxazolidin-2-one requires systematic investigation of multiple variables including temperature, pressure, solvent composition, and reaction time [13] [25]. Modern approaches to parameter optimization leverage statistical design of experiments and machine learning algorithms to efficiently explore multidimensional parameter spaces [33].

Temperature control represents the most critical parameter for achieving high enantioselectivity in asymmetric oxazolidinone synthesis [25] [27]. Studies demonstrate that optimal enantiomeric excess values are typically obtained at low temperatures, with -78°C to -40°C representing the ideal range for most transformations [20] [30]. The temperature dependence of enantioselectivity can be understood through analysis of differential activation parameters, where the entropy term often provides the dominant contribution to stereochemical discrimination [27].

Temperature (°C)Enantiomeric Excess (%)Yield (%)Reaction Time (h)
-7896854
-4094892.5
087921.5
2576951

Pressure effects on enantioselectivity, while less commonly exploited, can provide additional control over stereochemical outcomes [34]. High-pressure conditions can favor different conformational preferences in transition states, leading to reversal of enantioselectivity in some cases [34]. The differential activation volumes associated with competing pathways determine the magnitude and direction of pressure effects on enantiomeric excess [34].

Solvent optimization plays a crucial role in maximizing enantioselectivity through differential stabilization of diastereomeric transition states [25] [30]. Polar aprotic solvents generally provide superior enantioselectivity compared to protic solvents due to reduced interference with substrate-catalyst interactions [30]. The choice between different polar aprotic solvents can dramatically impact both yield and selectivity, necessitating systematic screening for each specific transformation [7] [30].

The implementation of lithium salts as additives has been shown to enhance both reaction efficiency and stereoselectivity in oxazolidinone chemistry [30]. Lithium chloride, in particular, can improve aldol reaction outcomes by forming well-defined transition state geometries that favor high diastereoselectivity [30]. The beneficial effects of lithium salts are attributed to their ability to coordinate with enolate intermediates, creating more rigid and selective reactive species [30].

AdditiveConcentration (equiv)Enantiomeric Excess (%)Diastereoselectivity
None-7682:18
LiCl1.08686:6:8
LiBr1.08585:7:8
LiOTf1.08483:9:8

Reaction time optimization requires balancing the need for complete conversion against the potential for product decomposition or epimerization [30]. Extended reaction times at elevated temperatures can lead to erosion of enantioselectivity through thermodynamic equilibration processes [25]. Optimal reaction times typically range from 1-4 hours depending on the specific conditions employed [1] [20].

The development of continuous flow methodologies has enabled more precise control over reaction parameters and improved reproducibility in enantioselective synthesis [33]. Flow chemistry platforms allow for rapid screening of reaction conditions and real-time optimization of parameters to maximize enantiomeric excess [33]. These automated approaches have demonstrated the ability to identify optimal conditions using minimal amounts of starting materials while achieving superior selectivity compared to traditional batch processes [33].

XLogP3

1.7

Wikipedia

(S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone

Dates

Modify: 2023-08-15

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